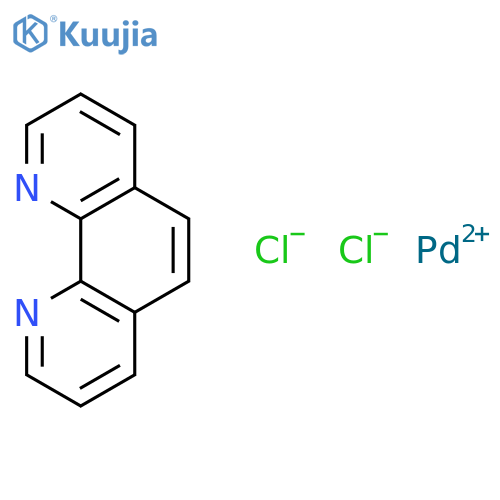

Cas no 14783-10-9 (dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium)

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium 化学的及び物理的性質

名前と識別子

-

- Palladium,dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-

- Dichloro(1,10-phenanthroline)palladium(II)

- [(1,10-phenanthroline)PdCl2]

- [(phen)PdCl2]

- [Pd(10-phenanthroline)Cl2]

- [Pd(phen)Cl2]

- [PdCl2(1,10-phenanthroline)]

- 1,10-phenanthroline

- 398799_ALDRICH

- AC1LAZTD

- AC1N25KP

- NSC676734

- Palladium, dichloro-, compd. with 1,10-phenanthroline (1:1)

- Pd(Phen)Cl2

- SC10508

- Dichloro(1,10-phenanthroline)palladium

- cis-Dichloro(1,10-phenanthroline)palladium

- 1,10-Phenanthrolinedichloropalladium

- AKOS024259165

- Palladium, dichloro(1,10-phenanthroline-kappaN1,kappaN10)-, (SP-4-2)-

- dichloropalladium;1,10-phenanthroline

- SCHEMBL344595

- dichloropalladium; 1,10-phenanthroline

- F85612

- 14783-10-9

- PALLADIUM CHLORIDE; PHEN

- dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium

-

- MDL: MFCD00192008

- インチ: InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2

- InChIKey: YGAISFRMWCCXCG-UHFFFAOYSA-L

- ほほえんだ: C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pd+2]

計算された属性

- せいみつぶんしりょう: 355.90993g/mol

- どういたいしつりょう: 355.90993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 185

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- 色と性状: 使用できません

- ようかいせい: 使用できません

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600122-100mg |

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium |

14783-10-9 | 95% | 100mg |

¥300.0 | 2024-07-19 | |

| 1PlusChem | 1P001FPI-100mg |

Palladium, dichloro(1,10-phenanthroline-κN1,κN10)-, (SP-4-2)- |

14783-10-9 | 95%;RG | 100mg |

$46.00 | 2024-06-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-227794-1g |

Dichloro(1,10-phenanthroline)palladium(II), |

14783-10-9 | 1g |

¥684.00 | 2023-09-05 | ||

| 1PlusChem | 1P001FPI-5g |

Palladium, dichloro(1,10-phenanthroline-κN1,κN10)-, (SP-4-2)- |

14783-10-9 | 95%;RG | 5g |

$260.00 | 2024-06-20 | |

| Ambeed | A541862-250mg |

Dichloro(1,10-phenanthroline)palladium(II) |

14783-10-9 | 95% | 250mg |

$47.0 | 2024-04-23 | |

| Ambeed | A541862-5g |

Dichloro(1,10-phenanthroline)palladium(II) |

14783-10-9 | 95% | 5g |

$377.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG396-5g |

Palladium, dichloro(1,10-phenanthroline-κN1,κN10)-, (SP-4-2)- |

14783-10-9 | 95% | 5g |

¥2396.0 | 2024-04-24 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600122-250mg |

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium |

14783-10-9 | 95% | 250mg |

¥519.0 | 2024-07-19 | |

| A2B Chem LLC | AA66214-1g |

Palladium, dichloro(1,10-phenanthroline-κN1,κN10)-, (SP-4-2)- |

14783-10-9 | 95%;RG | 1g |

$100.00 | 2024-04-20 | |

| 1PlusChem | 1P001FPI-250mg |

Palladium, dichloro(1,10-phenanthroline-κN1,κN10)-, (SP-4-2)- |

14783-10-9 | 95%;RG | 250mg |

$63.00 | 2024-06-20 |

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium 関連文献

-

Komadhie C. Dissanayake,Peters O. Ebukuyo,Yasser J. Dhahir,Kraig Wheeler,Hongshan He Chem. Commun. 2019 55 4973

-

Maniklal Shee,N. D. Pradeep Singh Catal. Sci. Technol. 2021 11 742

dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladiumに関する追加情報

Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium: A Comprehensive Overview of Its Applications and Recent Research Developments

Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium, commonly identified by its CAS number 14783-10-9, is a significant compound in the field of coordination chemistry and has garnered considerable attention due to its versatile applications. This organometallic complex, featuring a palladium(II) center coordinated to two 1,10-phenanthroline ligands and two chloride anions, exhibits unique structural and electronic properties that make it invaluable in various chemical and pharmaceutical processes.

The coordination geometry of this complex is characterized by a square planar arrangement, which is typical for palladium(II) complexes. The bidentate nature of the 1,10-phenanthroline ligands provides stable binding through the nitrogen atoms at positions N1 and N10, leading to a highly symmetric and robust structure. This geometric configuration not only enhances the compound's stability but also influences its reactivity, making it an excellent catalyst in numerous organic transformations.

In recent years, Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium has been extensively studied for its catalytic properties in cross-coupling reactions. These reactions are pivotal in synthetic organic chemistry and are widely employed in the pharmaceutical industry to construct complex molecular architectures. The palladium center in this complex acts as a highly efficient catalyst for processes such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. These reactions are crucial for the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

One of the most notable applications of Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium is in the field of pharmaceutical research. Its ability to facilitate efficient cross-coupling reactions has enabled the rapid synthesis of novel drug candidates. For instance, recent studies have demonstrated its utility in the preparation of antiviral and anticancer agents. The compound's role in generating complex heterocyclic structures has been particularly highlighted in the development of targeted therapies for various diseases.

The compound's efficacy as a catalyst has also been explored in the context of green chemistry initiatives. Researchers have been increasingly interested in developing catalytic systems that minimize waste and reduce energy consumption. Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium has shown promise in this area due to its high turnover numbers and selectivity. Moreover, efforts have been made to develop recyclable catalytic systems based on this compound, further aligning with sustainable chemistry principles.

Another area where Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium has made significant contributions is in material science. The compound's unique electronic properties make it suitable for applications in optoelectronic devices and sensors. For example, it has been used to develop luminescent materials and electrochemical sensors that can detect trace amounts of analytes with high sensitivity. These applications underscore the broad utility of this complex beyond traditional catalytic roles.

Recent advancements in computational chemistry have also enhanced our understanding of Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium's reactivity. Molecular modeling studies have provided insights into the mechanisms of its catalytic transformations, allowing researchers to design more effective catalysts with tailored properties. These computational approaches have been instrumental in optimizing reaction conditions and improving yields.

The future prospects of Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium are vast and exciting. Ongoing research is focused on expanding its applications into new areas such as nanotechnology and biomedicine. The compound's ability to form stable complexes with other molecules makes it a promising candidate for drug delivery systems and bioimaging agents. As our understanding of its properties continues to grow, so too will its impact on science and technology.

In conclusion, Dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a catalyst in organic synthesis, its contributions to pharmaceutical research, and its potential applications in material science highlight its importance. As research progresses,this compound will undoubtedly continue to play a crucial role in advancing scientific knowledge and technological innovation.

14783-10-9 (dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium) 関連製品

- 66-71-7(o-Phenanthroline)

- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)

- 459836-30-7(PEAQX sodium)

- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

- 3322-62-1(9-Octadecenamide)

- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)

- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)

- 7103-48-2(Estrone THP Ether)

- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)